molecular formula C12H18N2O B1532379 3-[1-(Morpholin-4-yl)ethyl]aniline CAS No. 1082549-24-3

3-[1-(Morpholin-4-yl)ethyl]aniline

Cat. No. B1532379
M. Wt: 206.28 g/mol
InChI Key: FGFSGBJDBYGTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(Morpholin-4-yl)ethyl]aniline is a chemical compound with the CAS Number: 1082549-24-3 . It has a molecular weight of 206.29 .


Molecular Structure Analysis

The molecular formula of 3-[1-(Morpholin-4-yl)ethyl]aniline is C12H18N2O . The InChI Code is 1S/C12H18N2O/c1-10(14-6-8-15-9-7-14)11-3-2-4-12(13)9-11/h2-4,9-10H,5-8,13H2,1H3 .


Physical And Chemical Properties Analysis

3-[1-(Morpholin-4-yl)ethyl]aniline is a compound with a molecular weight of 206.29 . It is stored at room temperature and is available in powder form .

Scientific Research Applications

Antimicrobial Applications

Serap Başoğlu and colleagues synthesized a series of compounds starting from a related morpholine derivative, showing significant antimicrobial activities, particularly against tuberculosis. This research underscores the potential of morpholine-based compounds in the development of new antimicrobial agents (Başoğlu et al., 2012).

Corrosion Inhibition

D. Daoud and the team investigated a thiophene Schiff base, synthesized from a molecule structurally similar to 3-[1-(Morpholin-4-yl)ethyl]aniline, for its corrosion inhibiting properties on mild steel. This compound showed high efficiency as a corrosion inhibitor, which is significant for protecting metals in acidic environments (Daoud et al., 2014).

Cancer Research

In a study by Azizah M Malebari et al., a series of s-triazine dipeptide compounds, incorporating morpholine and aniline moieties, demonstrated potent anticancer activities against breast and colon cancer cell lines. Notably, one compound exhibited exceptional cytotoxicity against MCF-7 breast cancer cells, suggesting the promise of morpholine-aniline derivatives in cancer therapy (Malebari et al., 2021).

Material Science

The work by Zian Xu et al. presented a water-mediated, three-component Wittig–SNAr reaction involving morpholine derivatives. This innovative approach facilitated the synthesis of compounds potentially useful as intermediates in the development of aurora kinase inhibitors, showcasing the versatility of morpholine-based compounds in synthesizing biologically active molecules (Xu et al., 2015).

Synthesis and Characterization

Tarek E. Khalil and collaborators synthesized novel Cu(II) complexes using a morpholine-derived Schiff base ligand, revealing promising anticancer and antimicrobial properties. Their research highlights the potential of morpholine-based ligands in the design of new metal complexes with significant biological activities (Khalil et al., 2022).

properties

IUPAC Name

3-(1-morpholin-4-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10(14-5-7-15-8-6-14)11-3-2-4-12(13)9-11/h2-4,9-10H,5-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFSGBJDBYGTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(Morpholin-4-yl)ethyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-(Morpholin-4-yl)ethyl]aniline
Reactant of Route 2
Reactant of Route 2
3-[1-(Morpholin-4-yl)ethyl]aniline
Reactant of Route 3
Reactant of Route 3
3-[1-(Morpholin-4-yl)ethyl]aniline
Reactant of Route 4
3-[1-(Morpholin-4-yl)ethyl]aniline
Reactant of Route 5
3-[1-(Morpholin-4-yl)ethyl]aniline
Reactant of Route 6
Reactant of Route 6
3-[1-(Morpholin-4-yl)ethyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.